Nocodazole vs. Colchicine, Docetaxel, and Vincristine: 29-fold Lower Potency in Primary Cell-Free Tubulin Polymerization Screen
In a primary cell-free screen measuring inhibition of tubulin polymerization, nocodazole demonstrated a significantly higher IC50 (320 nM) compared to the microtubule stabilizer docetaxel (IC50 = 8 nM), the destabilizer vincristine (IC50 = 9 nM), and the classic colchicine-site binder colchicine (IC50 = 11 nM) [1]. This 29- to 40-fold lower potency in a purified system is a critical differentiator, indicating that while nocodazole is a robust inhibitor in cellular contexts, it may require higher concentrations to achieve similar direct effects on purified tubulin as these potent clinical agents [1].
| Evidence Dimension | Inhibition of tubulin polymerization (IC50) |
|---|---|
| Target Compound Data | 320 nM |
| Comparator Or Baseline | Colchicine (11 nM), Docetaxel (8 nM), Vincristine (9 nM) |
| Quantified Difference | 29- to 40-fold higher IC50 (lower potency) |
| Conditions | Primary cell-free tubulin polymerization assay |
Why This Matters
This data is crucial for researchers designing in vitro tubulin polymerization assays, as it establishes nocodazole as a less potent control relative to clinical-grade inhibitors, necessitating careful concentration selection.
- [1] Carroll FI, et al. Scientific Reports. 2014;4:6437. Figure 4. View Source
